molecular formula C29H27INOPS B14372943 Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide CAS No. 90283-70-8

Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide

Cat. No.: B14372943
CAS No.: 90283-70-8
M. Wt: 595.5 g/mol
InChI Key: BYWGTYGEKFGVGA-UHFFFAOYSA-N
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Description

Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide is a chemical compound with the molecular formula C29H27INOPS It is a member of the phosphonium family, which are polyatomic cations with the general formula PR4+, where R can be a hydrogen, alkyl, aryl, or halide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide typically involves the reaction of triphenylphosphine with an appropriate benzoylamino-ethylthio-ethenyl precursor in the presence of an iodide source. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, a base such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, can be applied to its production.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium cation to phosphine.

    Substitution: The benzoylamino and ethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce triphenylphosphine.

Scientific Research Applications

Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide involves its interaction with molecular targets through its phosphonium cation. The cation can participate in various chemical reactions, such as nucleophilic substitution or coordination with metal centers. These interactions can modulate the activity of enzymes or other biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylphosphonium iodide: Similar in structure but lacks the benzoylamino and ethylthio groups.

    Triphenylphosphine oxide: An oxidation product of triphenylphosphine.

    Methyltriphenylphosphonium bromide: Contains a methyl group instead of the benzoylamino-ethylthio-ethenyl moiety.

Uniqueness

Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide is unique due to the presence of the benzoylamino and ethylthio groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions compared to simpler phosphonium salts.

Properties

CAS No.

90283-70-8

Molecular Formula

C29H27INOPS

Molecular Weight

595.5 g/mol

IUPAC Name

(1-benzamido-2-ethylsulfanylethenyl)-triphenylphosphanium;iodide

InChI

InChI=1S/C29H26NOPS.HI/c1-2-33-23-28(30-29(31)24-15-7-3-8-16-24)32(25-17-9-4-10-18-25,26-19-11-5-12-20-26)27-21-13-6-14-22-27;/h3-23H,2H2,1H3;1H

InChI Key

BYWGTYGEKFGVGA-UHFFFAOYSA-N

Canonical SMILES

CCSC=C(NC(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

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